Tetramethylbiphosphine disulfide

Descripción general

Descripción

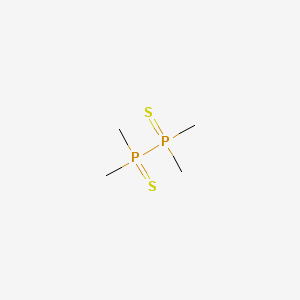

Tetramethylbiphosphine disulfide is a chemical compound with the molecular formula C4H12P2S2 and a molecular mass of 186.22 .

Synthesis Analysis

The synthesis of Tetramethylbiphosphine disulfide involves a reaction with thiophosphoryl chloride in the presence of methylmagnesium bromide solution . The reaction mixture is then poured onto ice and sulfuric acid is added. The product is filtered, washed, and recrystallized from ethanol .Molecular Structure Analysis

Tetramethylbiphosphine disulfide contains a total of 20 atoms; 12 Hydrogen atoms, 4 Carbon atoms, 2 Phosphorous atoms, and 2 Sulfur atoms . It also contains 19 bonds; 7 non-H bonds, 2 multiple bonds, 1 rotatable bond, and 2 double bonds .Chemical Reactions Analysis

Tetramethylbiphosphine disulfide can participate in disulfide metathesis reactions, which are reversible and involve the reaction between disulfides and phosphines . It can also undergo thiol-disulfide exchange reactions .Aplicaciones Científicas De Investigación

Catalytic Applications

Tetramethylbiphosphine disulfide is utilized in various catalytic reactions. For instance, a study by Kodama et al. (2007) demonstrated the use of tetrakis(triphenylphosphine)palladium(0) in catalyzing bisthiolation of terminal allenes with diphenyl disulfide. This process results in the formation of 2-(phenylthio)-substituted allyl sulfides and can be applied to carbonylation under pressurized carbon monoxide (Kodama et al., 2007).

Reactions with Olefins

Research by Cooper, Fields, and Haszeldine (1971) explored the reactions of tetramethylbiphosphine with various olefins under ultraviolet light. They found that it reacts readily to yield corresponding 1,2-bis(dimethylphosphino)ethanes, although it does not react in the dark at 100°C. This study indicates the potential of tetramethylbiphosphine disulfide in olefin reactions (Cooper et al., 1971).

Vibrational Spectra and Structures

A study by Cowley and White (1966) investigated the vibrational spectra of nine diphosphine disulfides, including tetramethylbiphosphine disulfide. They found that these compounds exist in a trans conformation and observed a dependency of the P=S antisymmetric stretching frequency on the nature of the substituents. This research contributes to understanding the structural properties of tetramethylbiphosphine disulfide (Cowley & White, 1966).

Phosphorus-31 NMR Studies

Research by Eichele et al. (1995) conducted a 31P NMR study of tetraethyldiphosphine disulfide (TEPS) to understand its crystal structure and geometrical parameters. This study provides valuable insights into the molecular structure of diphosphine disulfides (Eichele et al., 1995).

Photoinduced Syntheses and Reactivities

Yamamoto et al. (2020) explored the photoinduced reactions of tetraphenyldiphosphine disulfide with organic dichalcogenides, forming a series of phosphorus(V)-chalcogen interelement compounds. This study highlights the utility of tetramethylbiphosphine disulfide in photoinduced syntheses and the formation of various phosphine reagents (Yamamoto et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

dimethylphosphinothioyl-dimethyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12P2S2/c1-5(2,7)6(3,4)8/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZQQMXQPAHRIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=S)(C)P(=S)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12P2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190216 | |

| Record name | Diphosphine, tetramethyl-, 1,2-disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetramethylbiphosphine disulfide | |

CAS RN |

3676-97-9 | |

| Record name | Tetramethylbiphosphine disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3676-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphosphine, tetramethyl-, 1,2-disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003676979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylbiphosphine disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphosphine, tetramethyl-, 1,2-disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine](/img/structure/B1359968.png)

![ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate](/img/structure/B1359972.png)

![3-(5-{[(3-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359974.png)

![3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359975.png)

![3-[1-(3,5-dimethylphenyl)-3-ethyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1359976.png)

![4-{3-[2-(Methyl{[(2-methylphenyl)amino]carbonyl}-amino)ethyl]-1,2,4-oxadiazol-5-YL}benzoic acid](/img/structure/B1359977.png)

![(1-{[4-(Acetylamino)phenyl]sulfonyl}piperidin-4-yl)acetic acid](/img/structure/B1359978.png)

![4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid](/img/structure/B1359981.png)